Nuclease Resistance: Methylphosphonate Oligonucleotides Exhibit Superior Stability in Serum-Supplemented Media
Oligonucleotides synthesized with 5'-O-DMTr-dU-methyl phosphonamidite, which incorporate uncharged methylphosphonate internucleotide linkages, demonstrate significantly enhanced resistance to enzymatic degradation compared to standard phosphodiester oligonucleotides. In a comparative study, methylphosphonate-containing oligodeoxynucleotides exhibited half-lives in serum-supplemented culture medium that were independent of the number of contiguous phosphodiester linkages, indicating robust stability [1]. In contrast, unmodified phosphodiester oligonucleotides are rapidly degraded by nucleases under identical conditions .
| Evidence Dimension | Nuclease Resistance |
|---|---|
| Target Compound Data | Methylphosphonate-containing oligodeoxynucleotides exhibit extended half-lives in serum-supplemented culture medium; specific half-life values are dependent on sequence and linkage arrangement but are consistently longer than unmodified controls |
| Comparator Or Baseline | Unmodified phosphodiester oligodeoxynucleotides (from standard dU phosphoramidite) are rapidly degraded; exact half-lives are typically on the order of minutes to hours in serum |
| Quantified Difference | Substantial increase in nuclease resistance, with stability demonstrated in serum-supplemented culture medium for methylphosphonate-modified oligomers |
| Conditions | In vitro nuclease sensitivity assays and stability studies in tissue culture media (Nucleic Acids Research, 1989) [1] |
Why This Matters
For antisense and therapeutic oligonucleotide development, nuclease resistance is a primary determinant of in vivo efficacy; procurement of 5'-O-DMTr-dU-methyl phosphonamidite is essential for creating stable, long-lasting oligonucleotide therapeutics.
- [1] Quartin, R. S., Brakel, C. L., & Wetmur, J. G. (1989). Number and distribution of methylphosphonate linkages in oligodeoxynucleotides affect exo- and endonuclease sensitivity and ability to form RNase H substrates. Nucleic Acids Research, 17(18), 7253–7262. View Source
